(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromofuran ring, a nitrophenyl group, and an oxazolone moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the bromofuran and nitrophenyl intermediates, which are then subjected to condensation reactions to form the final oxazolone structure. Common reagents used in these reactions include bromine, furan, nitrobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur at the bromofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
(4Z)-4-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(5-CHLOROFURAN-2-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-[(5-FLUOROFURAN-2-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[(5-BROMOFURAN-2-YL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the bromofuran ring may enhance its reactivity and potential biological activities.
Properties
Molecular Formula |
C15H9BrN2O5 |
---|---|
Molecular Weight |
377.15 g/mol |
IUPAC Name |
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H9BrN2O5/c1-8-2-3-9(6-12(8)18(20)21)14-17-11(15(19)23-14)7-10-4-5-13(16)22-10/h2-7H,1H3/b11-7- |
InChI Key |
HXFRTYKGUILPOX-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(O3)Br)/C(=O)O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(O3)Br)C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.